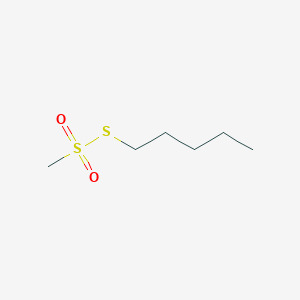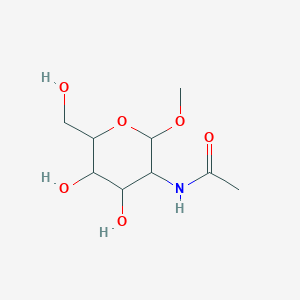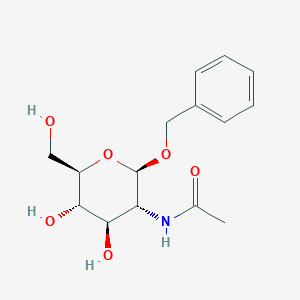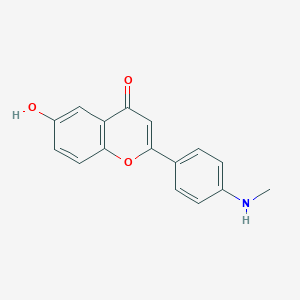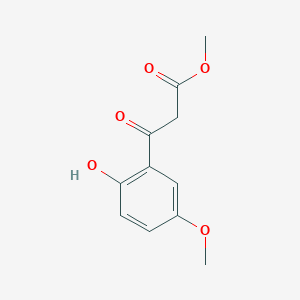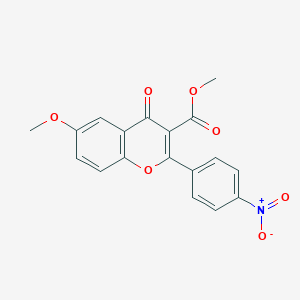
4,6-Dihidroxi-5-nitropirimidina
Descripción general
Descripción
4,6-Dihydroxy-5-nitropyrimidine, also known as 4,6-Dihydroxy-5-nitropyrimidine, is a useful research compound. Its molecular formula is C4H3N3O4 and its molecular weight is 157.08 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Dihydroxy-5-nitropyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Dihydroxy-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dihydroxy-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de colorantes azoicos
4,6-Dihidroxi-5-nitropirimidina se ha utilizado en la síntesis de nuevos colorantes azoicos de pirimidina. Estos colorantes se prepararon mediante una reacción de acoplamiento diazoico entre 4,6-dihidroxi-2-metilpirimidina y 2-amino-tiazol diazotizado y 2-amino-(6-sustituido)benzotiazol .
Investigación espectroscópica
Este compuesto se ha utilizado en investigaciones espectroscópicas. Se investigaron los efectos del disolvente, ácido-base y temperatura sobre los espectros de absorción de los colorantes .
Aplicaciones en la industria textil
Los espectros de absorción UV-Vis de los colorantes en diferentes disolventes muestran que estos colorantes pueden ser adecuados para aplicaciones en la industria textil .
Inhibidor de la actividad de la timidina fosforilasa
This compound es un inhibidor de la actividad de la timidina fosforilasa .
Inhibidor de la glucuronidación de 4-nitrofenol
Este compuesto también es un inhibidor potente y selectivo de la glucuronidación de 4-nitrofenol .
Precursor de compuestos importantes
This compound sirve como precursor de muchos compuestos importantes que incluyen agentes anticancerígenos, nuevos medicamentos antihipertensivos, materiales explosivos y materiales de alta densidad energética .
Mecanismo De Acción
Target of Action
The primary targets of 4,6-Dihydroxy-5-nitropyrimidine are thymidine phosphorylase and 4-nitrophenol glucuronidation . Thymidine phosphorylase is an enzyme involved in the metabolism of nucleosides, while 4-nitrophenol glucuronidation is a process that aids in the detoxification and elimination of potentially harmful substances.
Mode of Action
4,6-Dihydroxy-5-nitropyrimidine acts as an inhibitor of both thymidine phosphorylase and 4-nitrophenol glucuronidation . This means it binds to these targets and reduces their activity, thereby influencing the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of thymidine phosphorylase and 4-nitrophenol glucuronidation by 4,6-Dihydroxy-5-nitropyrimidine affects several biochemical pathways. Thymidine phosphorylase plays a crucial role in the pyrimidine salvage pathway , which recycles pyrimidine bases for the synthesis of DNA and RNA. On the other hand, 4-nitrophenol glucuronidation is part of the glucuronidation pathway , a major phase II metabolic pathway involved in the detoxification of a wide range of endogenous and exogenous compounds .
Pharmacokinetics
Its solubility and stability suggest that it may have good bioavailability .
Result of Action
The inhibition of thymidine phosphorylase and 4-nitrophenol glucuronidation by 4,6-Dihydroxy-5-nitropyrimidine can lead to changes at the molecular and cellular levels. For instance, it may affect DNA and RNA synthesis due to its impact on the pyrimidine salvage pathway. It may also influence the body’s ability to detoxify certain substances due to its effect on the glucuronidation pathway .
Action Environment
The action, efficacy, and stability of 4,6-Dihydroxy-5-nitropyrimidine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and activity . .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 4,6-Dihydroxy-5-nitropyrimidine interacts with various enzymes and proteins. It is known to inhibit thymidine phosphorylase, an enzyme involved in nucleotide metabolism . Additionally, it selectively inhibits the glucuronidation of 4-nitrophenol, a process catalyzed by the enzyme UDP-glucuronosyltransferase .
Cellular Effects
The effects of 4,6-Dihydroxy-5-nitropyrimidine on cells and cellular processes are complex and multifaceted. By inhibiting thymidine phosphorylase, it can potentially influence DNA synthesis and repair, thereby affecting cell function
Molecular Mechanism
At the molecular level, 4,6-Dihydroxy-5-nitropyrimidine exerts its effects through binding interactions with biomolecules and changes in gene expression. Its inhibitory action on thymidine phosphorylase and 4-nitrophenol glucuronidation suggests that it may bind to these enzymes and alter their activity .
Metabolic Pathways
4,6-Dihydroxy-5-nitropyrimidine is involved in nucleotide metabolism through its inhibition of thymidine phosphorylase
Propiedades
IUPAC Name |
4-hydroxy-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1H,(H2,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTLZAVJDRUDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062228 | |
| Record name | 5-Nitropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2164-83-2 | |
| Record name | 6-Hydroxy-5-nitro-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 6-hydroxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dihydroxy-5-nitropyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Pyrimidinone, 6-hydroxy-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Nitropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitropyrimidine-4,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,6-Dihydroxy-5-nitropyrimidine interact with its target and what are the downstream effects?
A1: 4,6-Dihydroxy-5-nitropyrimidine acts as a competitive inhibitor of UDPGT enzymes [, ]. UDPGTs are crucial for detoxification processes in many organisms, including parasitic worms like Haemonchus contortus. These enzymes catalyze the transfer of glucuronic acid to a variety of substrates, making them more water-soluble and facilitating their elimination from the body. When 4,6-Dihydroxy-5-nitropyrimidine binds to the active site of UDPGTs, it prevents the binding of the actual substrate, thus inhibiting the detoxification process. In the context of anthelmintic drugs, this inhibition can lead to increased drug efficacy. For example, in the case of naphthalophos, 4,6-Dihydroxy-5-nitropyrimidine synergistically enhances its anthelmintic activity by preventing its detoxification by UDPGTs in H. contortus larvae [].
Q2: What is known about the structure-activity relationship (SAR) of 4,6-Dihydroxy-5-nitropyrimidine and its analogs in the context of UDPGT inhibition?
A2: While specific SAR data for 4,6-Dihydroxy-5-nitropyrimidine and its analogs focusing on UDPGT inhibition isn't extensively discussed in the provided research [, ], we can infer some information. The presence of the pyrimidine ring and the hydroxyl groups likely plays a role in binding to the UDPGT enzyme. Further research exploring modifications to these functional groups would be needed to establish a comprehensive SAR profile. Exploring the activity of similar pyrimidine derivatives, like 5-nitrouracil, which also exhibit inhibitory effects on UDPGTs, could provide valuable insights [].
Q3: Are there any concerns regarding resistance development to 4,6-Dihydroxy-5-nitropyrimidine when used as a synergistic agent with anthelmintics?
A3: While the provided research doesn't specifically address resistance development to 4,6-Dihydroxy-5-nitropyrimidine, it highlights the potential for UDPGT enzymes to act as a resistance mechanism against anthelmintics []. Increased expression or mutations in UDPGTs could potentially reduce the efficacy of 4,6-Dihydroxy-5-nitropyrimidine. Further research is needed to investigate the possibility of resistance development and explore strategies to mitigate it, such as combining 4,6-Dihydroxy-5-nitropyrimidine with other synergistic agents or employing strategies to inhibit the upregulation of UDPGTs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




